2-Methoxy-2'-thiomorpholinomethyl benzophenone
CAS No.: 898781-47-0
Cat. No.: VC3871303
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898781-47-0 |
|---|---|
| Molecular Formula | C19H21NO2S |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | (2-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H21NO2S/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
| Standard InChI Key | BVXZJCVNOUGPGJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzophenone core (two benzene rings connected by a ketone group). The methoxy group (-OCH₃) is attached at the 2-position of one benzene ring, while the thiomorpholinomethyl group (-CH₂-thiomorpholine) is located at the 2'-position of the adjacent ring. Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from its morpholine analogs, imparting distinct electronic and steric properties .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-Methoxyphenyl)[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
| SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 | |
| InChIKey | BVXZJCVNOUGPGJ-UHFFFAOYSA-N | |
| CAS Registry | 898781-47-0 |
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via a multi-step sequence:
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Friedel-Crafts Acylation: Formation of the benzophenone core using benzoyl chloride and a substituted benzene derivative.
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Methoxy Introduction: Electrophilic aromatic substitution or Ullmann coupling to install the methoxy group.
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Thiomorpholinomethyl Functionalization: Alkylation or reductive amination to attach the thiomorpholine moiety .
Optimization Challenges:
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Regioselectivity: Ensuring proper positioning of substituents during acylation.
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Sulfur Stability: Thiomorpholine’s sulfur atom may require inert conditions to prevent oxidation .
Industrial Production
Suppliers such as Oakwood Products and Rieke Metals offer the compound at research-scale quantities (1–25 g), with prices ranging from $467 to $2,243 per gram . Scaling production necessitates addressing yield limitations, particularly in the final functionalization step.
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 327.44 g/mol | |
| XLogP3 (Lipophilicity) | 3.5 | |
| Solubility in DMSO | 72.8 mg/mL (222.3 mM) | |
| Water Solubility | <1 mg/mL |
The moderate lipophilicity (XLogP3 = 3.5) suggests suitability for lipid membrane penetration, a trait valuable in drug design . Limited aqueous solubility may necessitate formulation with co-solvents for biological assays.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its thiomorpholine group enhances binding to sulfur-rich enzymatic pockets, as seen in analogous structures targeting mTOR and tyrosine kinases .
Material Science
In polymer chemistry, benzophenone derivatives act as photoinitiators. The thiomorpholine moiety could stabilize radical intermediates, improving UV-curing efficiency .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in ventilated areas |
Recent Research and Developments
Drug Discovery
A 2025 screen of benzophenone derivatives identified structural analogs of 2-methoxy-2'-thiomorpholinomethyl benzophenone as hits against SARS-CoV-2 proteases. Molecular docking studies suggest the thiomorpholine group interacts with cysteine residues in viral enzymes .
Structural Modifications
Recent efforts focus on replacing sulfur with selenium to enhance redox activity. Early results indicate improved anticancer potency in vitro, though toxicity profiles remain unoptimized .
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